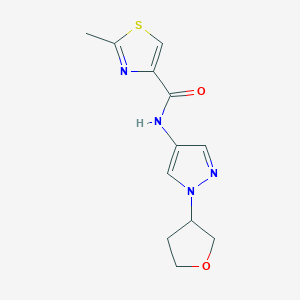

2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-14-11(7-19-8)12(17)15-9-4-13-16(5-9)10-2-3-18-6-10/h4-5,7,10H,2-3,6H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFGKHXKYRHQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NC2=CN(N=C2)C3CCOC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiazole-4-carboxamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a complex structure combining a thiazole ring and a pyrazole moiety, with a tetrahydrofuran substituent. The molecular formula is and the molecular weight is approximately 278.33 g/mol.

Preliminary studies suggest that derivatives of this compound may exhibit significant biological activity, particularly in cancer treatment and antimicrobial applications. The mechanisms include:

- Antitumor Activity : Compounds similar to this compound have shown promise as antitumor agents by inhibiting specific kinases such as CDK1/Cdc2, which play crucial roles in cell cycle regulation and tumor progression.

- Antimicrobial Properties : Research indicates potential antimicrobial effects, suggesting that the compound could disrupt bacterial cell membranes, leading to cell lysis .

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited cytotoxic effects on various cancer cell lines, including HCT-15 (colon cancer) and NCI-H23 (non-small cell lung cancer), with inhibition rates exceeding 90% .

- Antifungal Activity : Another investigation focused on pyrazole amides, revealing moderate to excellent antifungal activity against seven phytopathogenic fungi .

- Inflammation Modulation : Certain derivatives displayed significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-alpha in response to lipopolysaccharide (LPS) stimulation .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(1-cyclobutyl-1H-pyrazol-4-yl)thiazole-4-carboxamide | Cyclobutyl group | Potentially different pharmacokinetics due to ring strain |

| 3-methyl-N-(1-benzylpyrazol-4-yl)thiazole | Benzyl substitution | Enhanced lipophilicity may improve membrane permeability |

| 2-bromo-N-(1-pyrrolidinylpyrazol-4-yl)thiazole | Pyrrolidine ring | Different interaction profiles due to nitrogen heterocycles |

Comparison with Similar Compounds

Core Heterocycle Variations

Thiazole vs. Thiophene (CAS 1796947-92-6) :

The substitution of thiazole (C₃H₃NS) with thiophene (C₄H₄S) in CAS 1796947-92-6 removes the nitrogen atom from the heterocycle, reducing polarity and hydrogen-bonding capacity. This alteration may decrease interactions with polar biological targets but improve lipophilicity .Thiazole vs. Benzo[d]thiazole (CAS 1170885-57-0) :

The benzo[d]thiazole core in CAS 1170885-57-0 introduces a fused benzene ring, enhancing aromaticity and planarity. This structural feature could improve π-π stacking interactions but reduce solubility due to increased molecular weight (398.5 g/mol) .

Substituent Effects

- Tetrahydrofuran Position :

The target compound features a tetrahydrofuran-3-yl group, whereas CAS 1170885-57-0 has a tetrahydrofuran-2-yl substituent. The 3-yl position may offer distinct stereochemical preferences, influencing binding to chiral targets.

Data Table: Key Comparative Metrics

Implications of Structural Differences

- Bioactivity Potential: While the target compound’s bioactivity remains uncharacterized, structurally related 1,3,4-thiadiazole derivatives exhibit antimicrobial properties, suggesting that the thiazole core and carboxamide linkage may similarly engage biological targets .

- Solubility and Permeability :

The tetrahydrofuran substituent in the target compound could enhance water solubility compared to benzo[d]thiazole derivatives, which are larger and more lipophilic . - Synthetic Complexity : The presence of multiple heterocycles and chiral centers (e.g., tetrahydrofuran-3-yl) may complicate synthesis, necessitating advanced purification techniques such as crystallization using SHELX-based refinement protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.